molecular formula C15H20O2 B1648560 Tert-butyl prop-2-enoate;styrene CAS No. 697765-49-4

Tert-butyl prop-2-enoate;styrene

Cat. No.: B1648560
CAS No.: 697765-49-4
M. Wt: 232.32 g/mol
InChI Key: SCOXLWGZJOJOTP-UHFFFAOYSA-N
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Description

Tert-butyl prop-2-enoate and styrene are two distinct organic compounds with significant applications in various fields. Styrene, on the other hand, is a vinyl aromatic compound used primarily in the production of polystyrene plastics and resins .

Mechanism of Action

Target of Action

Tert-butyl prop-2-enoate;styrene, also known as Tert-butyl acrylate and Styrene, is a compound that interacts with various targets. For instance, Tert-butyl acrylate has been found to interact with enzymes such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glucose metabolism, and signal transduction .

Mode of Action

The compound’s mode of action involves the interaction with its targets, leading to changes in their activity. For example, Calmodulin mediates the control of a large number of enzymes, ion channels, aquaporins, and other proteins by Ca(2+) . The interaction of Tert-butyl acrylate with these targets can potentially modulate their activities, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The affected pathways and their downstream effects are dependent on the specific targets that this compound interacts with. For instance, the interaction with Calmodulin can potentially affect calcium signaling pathways . .

Pharmacokinetics

It’s known that tert-butyl acrylate is slightly soluble in water , which could impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its interaction with its targets. For instance, the interaction with Calmodulin can potentially modulate the activities of a large number of enzymes, ion channels, aquaporins, and other proteins . This can lead to changes in various cellular processes, including signal transduction, ion transport, and water transport .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the body and its interaction with its targets Furthermore, its stability can be affected by factors such as temperature and pH.

Properties

IUPAC Name

tert-butyl prop-2-enoate;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-5-6(8)9-7(2,3)4/h2-7H,1H2;5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOXLWGZJOJOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C.C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

698393-99-6, 697765-49-4, 127972-36-5, 27812-47-1
Record name 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, triblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698393-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, diblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697765-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, block
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127972-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27812-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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